2-Bromo-4-ethylanisole
Overview
Description
2-Bromo-4-ethylanisole: is an organic compound with the chemical formula C9H11BrO It is a derivative of anisole, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by a bromine atom and an ethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylanisole can be achieved through several methods. One common approach involves the bromination of 4-ethylanisole. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant flow rates, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethylanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
Substitution: Formation of various substituted anisoles.
Oxidation: Formation of 2-bromo-4-ethylbenzaldehyde or 2-bromo-4-ethylbenzoic acid.
Reduction: Formation of 4-ethylanisole.
Scientific Research Applications
2-Bromo-4-ethylanisole is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Chemical Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylanisole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ethyl group and methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biological targets.
Comparison with Similar Compounds
2-Bromoanisole: Similar structure but lacks the ethyl group, making it less hydrophobic.
4-Bromoanisole: Bromine atom at the 4 position instead of the 2 position, affecting its reactivity and interaction with other molecules.
2-Ethylanisole: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness: 2-Bromo-4-ethylanisole is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-4-ethyl-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDXTNZWHRBQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550913 | |
Record name | 2-Bromo-4-ethyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99179-98-3 | |
Record name | 2-Bromo-4-ethyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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